3-[3-(2-Methylphenyl)propyl]aniline, also known as 4-[3-(2-Methylphenyl)propyl]aniline, is an organic compound classified as an aniline derivative. It possesses a molecular formula of and a molecular weight of approximately 225.33 g/mol. The compound features a propyl chain attached to a 2-methylphenyl group, making it a significant subject of study in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 3-[3-(2-Methylphenyl)propyl]aniline can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach includes the reaction of 2-methylphenylpropyl bromide with aniline in the presence of a base such as potassium carbonate. This reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to enhance the yield.
Technical Details:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Purification steps such as recrystallization or chromatography are often utilized to achieve high purity of the final product.
The molecular structure of 3-[3-(2-Methylphenyl)propyl]aniline consists of a central aniline moiety connected to a propyl group that is further substituted with a 2-methylphenyl group. The structural formula can be represented as follows:
Property | Value |
---|---|
CAS Number | 1240529-06-9 |
Molecular Weight | 225.33 g/mol |
Structural Formula | C16H19N |
3-[3-(2-Methylphenyl)propyl]aniline can undergo various chemical reactions:
Common Reagents and Conditions:
The mechanism of action for 3-[3-(2-Methylphenyl)propyl]aniline primarily revolves around its reactivity due to the presence of the amine group. In nucleophilic substitution reactions, the amine acts as a nucleophile, attacking electrophilic centers in various substrates. This characteristic enables the compound to serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical applications where modifications to the aniline structure can lead to biologically active compounds .
Relevant Data:
The compound's melting point and boiling point are not extensively documented but can be inferred based on similar structures within its class.
3-[3-(2-Methylphenyl)propyl]aniline has several significant applications:
Nucleophilic substitution reactions provide foundational routes for constructing the propyl-linked aromatic framework of 3-[3-(2-Methylphenyl)propyl]aniline. Classical Ullmann-type coupling enables C-N bond formation between halogenated alkylbenzenes and aniline derivatives, though typically requiring stoichiometric copper and elevated temperatures (180–220°C) that promote side reactions [8]. Modern Buchwald-Hartwig amination offers superior selectivity using palladium catalysts (e.g., Pd(OAc)₂/XPhos systems), facilitating cross-coupling of 1-(bromopropyl)-2-methylbenzene with protected anilines under milder conditions (80–100°C) with yields exceeding 85% [1] [8]. Alternatively, reductive alkylation employs 2-methylpropiophenone with aniline under transfer hydrogenation conditions (Pd/C, HCO₂NH₄), achieving the target scaffold via in situ imine formation and reduction (70–75% yield) [4].
Table 1: Nucleophilic Alkylation Methods for 3-[3-(2-Methylphenyl)propyl]aniline Synthesis
Method | Catalyst/Reagents | Temperature | Yield (%) | Key Limitation |
---|---|---|---|---|
Ullmann Coupling | Cu, K₂CO₃ | 180–220°C | 55–60 | Low regioselectivity |
Buchwald-Hartwig | Pd(OAc)₂/XPhos, t-BuONa | 80–100°C | 85–92 | Catalyst cost |
Reductive Amination | Pd/C, HCO₂NH₄ | 90°C | 70–75 | Over-reduction byproducts |
Continuous flow technology significantly enhances the synthesis efficiency through improved mass/heat transfer and precise residence time control. Heterogeneous catalysts like silica-supported phosphotungstic acid (SiO₂-H₃PW₁₂O₄₀) enable alkylation reactions within microreactors (residence time: 8–12 min), achieving 95% conversion at 100°C—outperforming batch reactors by 25% [2] [4]. Immobilized ionic liquids (e.g., [bmim]NTf₂ on mesoporous SBA-15) further suppress side products (<2%) in aniline propylation due to enhanced substrate-catalyst contact [1]. For hydrogenation steps, packed-bed reactors with Pd/Al₂O₃ catalysts reduce nitro intermediates (e.g., 3-[3-(2-Methylphenyl)propyl]nitrobenzene) at flow rates of 0.2 mL/min, delivering 98% yield without catalyst leaching [9].
Alternative routes leverage methylthio-assisted coupling to bypass traditional alkylation challenges. Step 1: Electrophilic introduction of a methylthio group (-SCH₃) at the para-position of N-acetyl aniline using CH₃SCl/AlCl₃. Step 2: Nickel-catalyzed cross-coupling with (3-(2-methylphenyl)propyl)magnesium bromide (Ni(dppp)Cl₂, THF, 60°C), yielding the functionalized intermediate. Step 3: Raney nickel desulfurization removes the directing group under H₂ (50 psi), affording 3-[3-(2-Methylphenyl)propyl]aniline in 82% overall yield [4]. This method circumvents regioselectivity issues in direct alkylation.
Table 2: Catalytic Systems for Continuous Flow Synthesis
Reaction Type | Catalyst System | Reactor Type | Conversion/Yield | Throughput (g/h) |
---|---|---|---|---|
Alkylation | SiO₂-H₃PW₁₂O₄₀ | Microfluidic reactor | 95% conversion | 14.2 |
Nitro Reduction | Pd/Al₂O₃ (5 wt%) | Packed-bed reactor | 98% yield | 8.5 |
Solvent polarity critically influences reaction kinetics and byproduct formation. Polar aprotic solvents like DMF facilitate nucleophilic displacement in alkylation steps (yield: 90%) but complicate recycling due to high boiling points (153°C) [1]. Toluene, despite its moderate polarity (dielectric constant: 2.4), enables efficient Buchwald-Hartwig amination at reflux (110°C) with 15% lower energy input than DMF-based processes [8]. For hydrogenations, ethyl acetate is optimal, providing homogeneous substrate dissolution while allowing easy catalyst recovery via phase separation. Industrial-scale protocols prioritize low-boiling solvents (e.g., MeTHF, b.p. 80°C) to reduce distillation costs during recycling [1].
Advanced solvent recovery systems integrate pervaporation membranes with distillation, achieving 95% toluene reuse in alkylation cycles [4]. Modified silica adsorbents functionalized with aminopropyl groups selectively sequester aniline byproducts from aqueous waste streams, reducing chemical oxygen demand (COD) by 70% [4]. Additionally, catalytic waste valorization converts toluene-distillation residues into benzoic acid via MnO₂ oxidation, minimizing landfill disposal. E-factors (kg waste/kg product) have dropped to 1.8—a 60% reduction from traditional routes—through these measures [1] [4].
Table 3: Solvent Performance in Industrial Synthesis
Solvent | Reaction Type | Yield (%) | Energy Use (kWh/kg) | Recyclability (%) |
---|---|---|---|---|
DMF | Nucleophilic substitution | 90 | 48 | 50 |
Toluene | Buchwald-Hartwig | 92 | 41 | 95 |
Ethyl acetate | Hydrogenation | 98 | 33 | 88 |
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